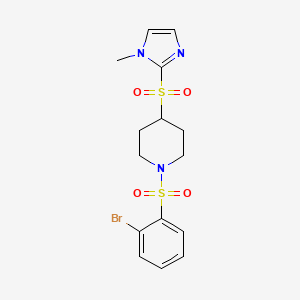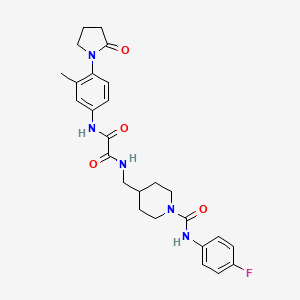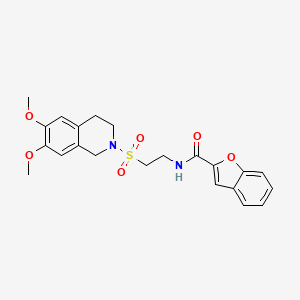
1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that are researched for their potential biological activities and applications in various fields, excluding drug usage and dosage or side effects. Compounds with similar structural features, including sulfonamide and piperidine moieties, have been explored for their synthesis, structural analysis, and potential as bioactive molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of intermediate structures such as esters, hydrazides, and oxadiazole thiols, leading to the final product through reactions with appropriate sulfonyl chloride and piperidine derivatives in the presence of bases like sodium hydride and solvents such as N,N-dimethylformamide (DMF) (H. Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction studies can further confirm the structure, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a variety of products depending on the reactants and conditions. For instance, reactions with secondary amines can produce sulfamidotriazobenzenes or N-sulfonylbenzotriazoles, highlighting the versatility and reactivity of the sulfonyl and piperidine groups (A. Katritzky et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis and Biological Activities : This compound is part of a class of 1,3,4-oxadiazole bearing compounds, known for their significant biological activities. For instance, a study by (Khalid et al., 2016) involved the synthesis of similar compounds. These were then tested for their inhibitory effect against the butyrylcholinesterase (BChE) enzyme, indicating potential applications in treating diseases where BChE is a key factor.
Anticancer Research
- Potential Anticancer Applications : Another research area focuses on the anticancer potential of these compounds. A study by (Rehman et al., 2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating significant anticancer effects. This suggests that derivatives of 1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine could have therapeutic applications in cancer treatment.
Antimicrobial Research
- Antimicrobial Potential : The compound's derivatives have been researched for their antimicrobial properties. A study by (Vinaya et al., 2009) synthesized derivatives and evaluated their efficacy against various pathogens, showing significant antimicrobial activities. This opens avenues for the development of new antimicrobial agents.
Neurological Disease Research
- Applications in Alzheimer’s Disease : There's ongoing research into the use of these compounds for treating neurological diseases like Alzheimer's. A study by (Rehman et al., 2018) focused on synthesizing N-substituted derivatives to find new drug candidates for Alzheimer’s disease, with some compounds showing promising acetyl cholinesterase (AChE) enzyme inhibition.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c1-18-11-8-17-15(18)24(20,21)12-6-9-19(10-7-12)25(22,23)14-5-3-2-4-13(14)16/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCQNRHXOBDWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)


![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)
![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)